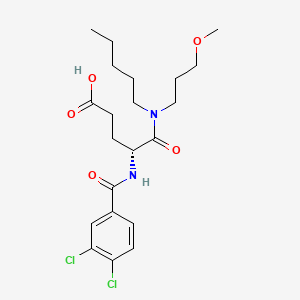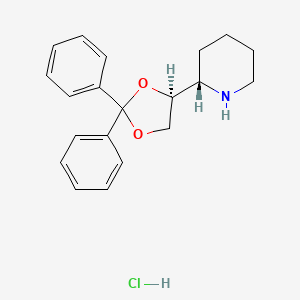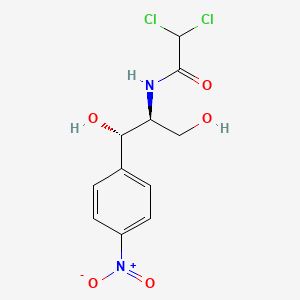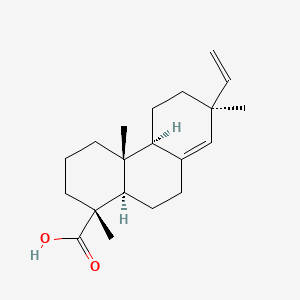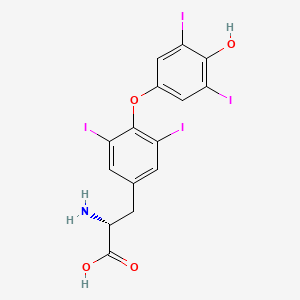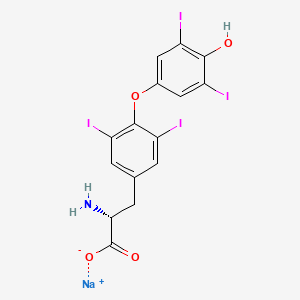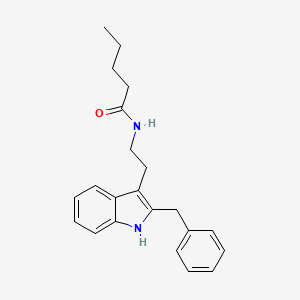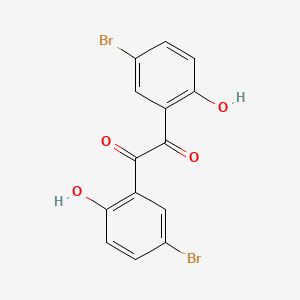
Dibromsalicil
Overview
Description
Preparation Methods
Dibromsalicil can be synthesized by heating dibromodimethoxybenzil in nitrobenzene in the presence of aluminum chloride . This method involves the following steps:
Starting Materials: Dibromodimethoxybenzil and nitrobenzene.
Catalyst: Aluminum chloride.
Reaction Conditions: Heating the mixture to facilitate the reaction.
For industrial production, the process may involve scaling up the reaction conditions and optimizing the yield through controlled temperature and pressure settings.
Chemical Reactions Analysis
Dibromsalicil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibromsalicil has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its antiseptic and germicidal properties, making it useful in developing disinfectants and antiseptic formulations.
Mechanism of Action
The mechanism of action of Dibromsalicil involves its interaction with microbial cell membranes, leading to disruption and subsequent cell death. The compound’s bromine atoms play a crucial role in its antiseptic properties by facilitating the oxidation of cellular components in microbes .
Comparison with Similar Compounds
Dibromsalicil can be compared with other similar compounds such as:
Dibromodimethoxybenzil: A precursor in the synthesis of this compound.
Dibromosalicyl: Another brominated phenolic compound with similar antiseptic properties.
Dibrosal: A related compound with comparable chemical structure and uses.
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it particularly effective as an antiseptic and germicide .
Properties
IUPAC Name |
1,2-bis(5-bromo-2-hydroxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O4/c15-7-1-3-11(17)9(5-7)13(19)14(20)10-6-8(16)2-4-12(10)18/h1-6,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOYLOCWJSLLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(=O)C2=C(C=CC(=C2)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200328 | |
| Record name | Dibromsalicil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-88-6 | |
| Record name | 1,2-Bis(5-bromo-2-hydroxyphenyl)-1,2-ethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromsalicil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromosalicil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibromsalicil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(5-bromo-2-hydroxyphenyl)ethanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMOSALICIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2V3FF4B7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary known biological activity of Dibromosalicil?
A1: Dibromosalicil demonstrates in vitro antibacterial activity. Research has shown its efficacy against various bacterial species, particularly Actinomyces viscosus [, ].
Q2: Are there any other compounds with similar activity to Dibromosalicil?
A2: Yes, research indicates that 3,5,4'-tribromosalicylanilide exhibits a broader spectrum of antiplaque activity compared to Dibromosalicil, being effective against Actinomyces viscosus, Actinomyces naeslundii, Streptococcus mutans, and Streptococcus sanguis [].
Q3: What is the mechanism of action of Dibromosalicil against bacteria?
A3: While the provided abstracts don't delve into the specific mechanism, one study [] focuses on the "inhibition of bacterial growth" by Dibromosalicil. Further research is needed to elucidate the precise molecular interactions and pathways affected.
Q4: Are there any studies on the potential for Dibromosalicil resistance in bacteria?
A4: One study specifically investigates the "mode of action of Dibromosalicil in staphylococci" []. This suggests research has explored potential resistance mechanisms, although specific details are not provided in the abstract.
Q5: Are there any known structural analogs of Dibromosalicil and their activity?
A6: While not directly a structural analog, research on "Salicil and Related Compounds" [] explores fungistatic properties, suggesting that structural modifications within this chemical family can influence biological activity.
Q6: Has the synthesis of Dibromosalicil been reported in the literature?
A7: Yes, one study focuses on the "Synthesis of 5,5'-dibromosalicil and related compounds" [], indicating established synthetic routes for this compound.
Q7: Are there any studies on the stability of Dibromosalicil formulations?
A8: Although the provided abstracts don't directly address formulation stability, the study mentioning "Dibromsalicil preparations in stomatology" [] implies the existence of formulations and, by extension, research on their stability.
Q8: Have there been any investigations into the potential toxicity of Dibromosalicil?
A9: While not explicitly addressed in the abstracts, the study on "testing Dibromosalicil in animal experiments" [] suggests that toxicological evaluations have been conducted.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


